Unii-KC3GI9UM9V
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Overview
Description
Estetrol (hydrate) is a naturally occurring estrogenic steroid hormone found in humans. It is one of the four major estrogens, alongside estrone, estradiol, and estriol. Estetrol is produced exclusively by the fetal liver during pregnancy and is present in detectable levels only during this period. It has gained attention for its potential use in hormonal contraception and menopausal hormone therapy due to its unique pharmacological profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estetrol is synthesized from estrone, which is obtained from phytosterols extracted from soybeans. The synthesis involves multiple steps, including protection and deprotection of hydroxyl groups, and oxidation reactions. One common method involves the use of osmium tetroxide as an oxidizing agent to produce estetrol from a protected intermediate .
Industrial Production Methods: For industrial-scale production, the process involves the isolation and purification of intermediates at each step to ensure high purity (>99.9%) of the final product. The process disclosed in various patents includes the use of specific protecting groups and oxidizing agents to achieve the desired product with minimal contaminants .
Chemical Reactions Analysis
Types of Reactions: Estetrol undergoes various chemical reactions, including:
Oxidation: Conversion of intermediates to estetrol using oxidizing agents like osmium tetroxide.
Reduction: Reduction of certain intermediates during the synthesis process.
Substitution: Protection and deprotection of hydroxyl groups using different protecting groups.
Common Reagents and Conditions:
Oxidizing Agents: Osmium tetroxide.
Protecting Groups: Silyl ethers, ethers, esters, carbamates, and carbonates.
Reaction Conditions: Typically carried out under controlled temperatures and pressures to ensure high yield and purity.
Major Products: The primary product of these reactions is estetrol, with high purity and minimal contaminants .
Scientific Research Applications
Estetrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying estrogenic activity and synthesis of steroid hormones.
Biology: Investigated for its role in fetal development and its unique binding affinity to estrogen receptors.
Medicine: Used in hormonal contraception and menopausal hormone therapy. It is also being studied for its potential in treating breast and prostate cancer.
Industry: Utilized in the production of pharmaceuticals, particularly in formulations for hormonal therapies
Mechanism of Action
Estetrol exerts its effects by binding to estrogen receptors alpha and beta. It has a moderate affinity for these receptors, with a preference for estrogen receptor alpha. Estetrol demonstrates tissue-selective activity, showing estrogen receptor agonist activity on the vagina, uterus, and endometrium, while exhibiting negative estrogenic activity on breast tissue. This selective activity contributes to its favorable safety profile compared to other estrogens .
Comparison with Similar Compounds
- Estrone
- Estradiol
- Estriol
Comparison: Estetrol is unique among estrogens due to its exclusive production by the fetal liver and its presence only during pregnancy. Unlike estradiol and estrone, estetrol has a lower potency but a more selective pharmacological profile, making it safer for use in hormonal therapies. Its tissue-selective activity reduces the risk of non-specific side effects, which is a significant advantage over other estrogens .
Properties
CAS No. |
2055649-81-3 |
---|---|
Molecular Formula |
C18H26O5 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
(8R,9S,13S,14S,15R,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,15,16,17-tetrol;hydrate |
InChI |
InChI=1S/C18H24O4.H2O/c1-18-7-6-12-11-5-3-10(19)8-9(11)2-4-13(12)14(18)15(20)16(21)17(18)22;/h3,5,8,12-17,19-22H,2,4,6-7H2,1H3;1H2/t12-,13-,14-,15-,16-,17+,18+;/m1./s1 |
InChI Key |
XRJNAPXFAXBPAM-BVTDNVAGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1[C@H]([C@H]([C@@H]2O)O)O)CCC4=C3C=CC(=C4)O.O |
Canonical SMILES |
CC12CCC3C(C1C(C(C2O)O)O)CCC4=C3C=CC(=C4)O.O |
Origin of Product |
United States |
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